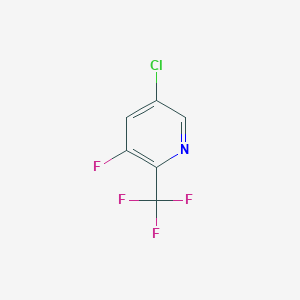

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Descripción general

Descripción

“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is a halogenated pyridine derivative and a fluorinated building block . It has a CAS Number of 71701-96-7, a molecular weight of 199.53, and an MDL number of MFCD09749652 .

Synthesis Analysis

The synthesis of “5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties observed in this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Chemical Reactions Analysis

“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It is also used as a key structural motif in active agrochemical and pharmaceutical ingredients .

Physical And Chemical Properties Analysis

“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is a liquid at normal temperature . It has a molecular weight of 199.53 . The compound is stored in an inert atmosphere at 2-8°C .

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is often used in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can serve as a building block in the synthesis of various drugs, including those that target genetic disorders such as hereditary angioedema (HAE), where mutations in specific genes cause significant inflammation .

Agrochemical Synthesis

In the agrochemical industry, derivatives of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine are utilized for their pesticidal properties. They are key structural motifs in active ingredients that protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds .

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group-containing compounds are also applied in veterinary medicine. They are used in the development of treatments for animals, leveraging the enhanced pharmacological properties conferred by the trifluoromethyl group .

Organic Synthesis Intermediates

The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex fluorinated molecules. Its reactivity allows for the creation of diverse chemical structures, which can be further developed into various organic products .

Material Science

Fluorinated pyridines are known to play a role in the development of advanced materials. Their incorporation into polymers and other materials can result in products with unique properties such as increased resistance to solvents and thermal stability .

Analytical Chemistry

In analytical chemistry, 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy techniques to identify or quantify other substances .

Mecanismo De Acción

Target of Action

It’s known that many compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds containing the trifluoromethyl group are known to exhibit various pharmacological activities .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

“5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

The major use of “5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . With the number of applications for these compounds continuing to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Propiedades

IUPAC Name |

5-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRKYJOKGTWGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485640.png)

![trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485643.png)

![1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485645.png)

![trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485646.png)

![1-[(2-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485648.png)

![1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485649.png)

![1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485650.png)

![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)

![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)

![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)

![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)

![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)

![1-[(Phenylamino)methyl]cyclobutan-1-ol](/img/structure/B1485661.png)